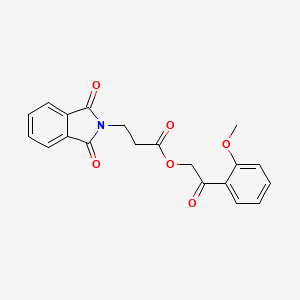
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. MET is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of MET signaling has been linked to various types of cancer, making it an attractive therapeutic target.
科学的研究の応用
Parkinson's Disease Imaging
One study focuses on the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting its potential use in neuroimaging and diagnosis of Parkinson's-related pathologies (Wang et al., 2017).
Synthetic Methodologies
Research has also been conducted on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, leading to novel series of compounds which could have various applications in synthetic organic chemistry (Bonacorso et al., 2003).
Cancer Therapeutics
Another area of application is in the development of novel compounds for cancer therapy. A study on AKF-D52, a synthetic phenoxypyrimidine-urea derivative, shows its potential as a therapeutic agent for lung cancer due to its ability to induce apoptosis and autophagy in non-small cell lung cancer cells (Gil et al., 2021).
Agricultural Chemistry
The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, is another research focus. This study could have implications for bioremediation and agricultural chemistry, showing the role of microorganisms in the breakdown of chemical residues in the environment (Sharma et al., 2012).
Tyrosine Kinase Inhibitors
There is also research on the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent anti-CML (chronic myeloid leukemia) agents. These compounds inhibit receptor tyrosine kinases, suggesting their utility in targeted cancer therapies (Li et al., 2019).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-morpholin-4-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-24-13-3-2-11(17)8-12(13)20-16(23)21-14-9-15(19-10-18-14)22-4-6-25-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZIUXAZKDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
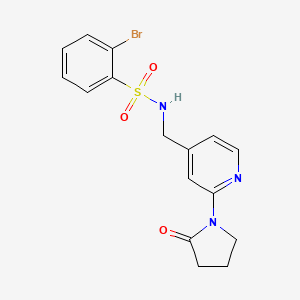
![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840254.png)
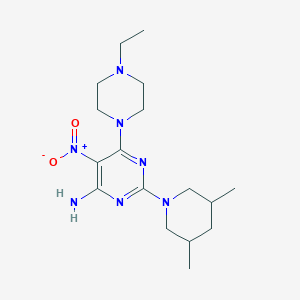
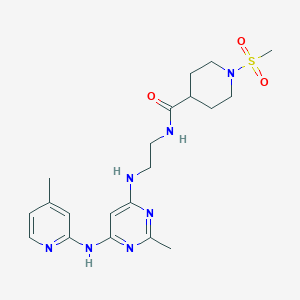
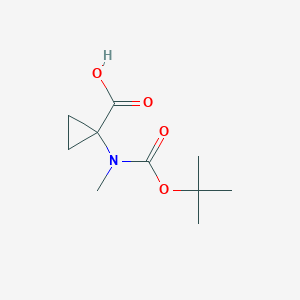
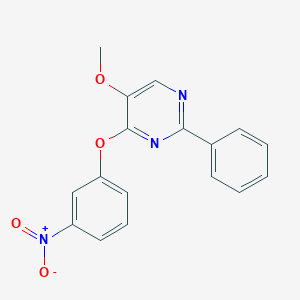
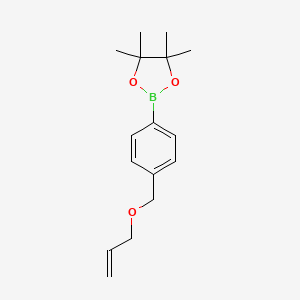
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one](/img/structure/B2840264.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)
